molecular formula C12H16BrNO3Si B14405314 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 83867-52-1

1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14405314
CAS No.: 83867-52-1
M. Wt: 330.25 g/mol
InChI Key: MUGWLQXRWXYNFK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[33

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps, typically starting with the preparation of the bicyclo[3.3.3]undecane core. This can be achieved through various synthetic strategies, including acid-catalyzed rearrangements, photo-mediated cycloadditions, and thermal rearrangements of acetylenes and alkenes .

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:

The uniqueness of 1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[33

Properties

CAS No.

83867-52-1

Molecular Formula

C12H16BrNO3Si

Molecular Weight

330.25 g/mol

IUPAC Name

1-(3-bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H16BrNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2

InChI Key

MUGWLQXRWXYNFK-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Br

Origin of Product

United States

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